3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide

Medicinal Chemistry Drug Discovery ADME Profiling

3-(1H-Pyrazol-1-ylmethyl)benzenesulfonamide (CAS 1152976-54-9) is a sulfonamide derivative featuring a pyrazole ring linked to a benzenesulfonamide core via a methylene bridge. With a molecular weight of 237.28 g/mol and a calculated XLogP3 of 0.3, this compound is structurally classified within the broader pyrazolyl-benzenesulfonamide family—a scaffold that has yielded clinically validated COX-2 inhibitors (e.g., celecoxib ) and carbonic anhydrase (CA) inhibitors.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
CAS No. 1152976-54-9
Cat. No. B13617613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide
CAS1152976-54-9
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)CN2C=CC=N2
InChIInChI=1S/C10H11N3O2S/c11-16(14,15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H2,11,14,15)
InChIKeyULNYQBDIIHNTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrazol-1-ylmethyl)benzenesulfonamide (CAS 1152976-54-9): Benchmarking a Strategic Entry into the Pyrazolyl-Benzenesulfonamide Chemical Space


3-(1H-Pyrazol-1-ylmethyl)benzenesulfonamide (CAS 1152976-54-9) is a sulfonamide derivative featuring a pyrazole ring linked to a benzenesulfonamide core via a methylene bridge. With a molecular weight of 237.28 g/mol and a calculated XLogP3 of 0.3, this compound is structurally classified within the broader pyrazolyl-benzenesulfonamide family—a scaffold that has yielded clinically validated COX-2 inhibitors (e.g., celecoxib [1]) and carbonic anhydrase (CA) inhibitors [2]. Unlike its heavily substituted pharmacophore counterparts, this compound presents an unsubstituted pyrazole ring and a meta-substituted sulfonamide, positioning it as a foundational building block for library synthesis and fragment-based drug discovery rather than as a pre-optimized, target-engaged probe [3].

Why Generic Substitution of 3-(1H-Pyrazol-1-ylmethyl)benzenesulfonamide Fails: The Regioisomeric and Steric Fidelity Problem


Generic substitution within the pyrazolyl-benzenesulfonamide class is inadvisable because even minor alterations to the substitution pattern profoundly shift target selectivity. The foundational patents covering the 1,5-diarylpyrazole subclass (e.g., US5510496 [1]) demonstrate that COX-2 potency resides specifically in 4-[5-aryl-3-(haloalkyl)-1H-pyrazol-1-yl]benzenesulfonamides, requiring a para-substituted sulfonamide and bulky aryl groups; replacing these with the unsubstituted pyrazole and meta-sulfonamide of the target compound abrogates COX-2 binding. Conversely, the pyrazolylmethyl motif—exemplified by the crystal structure of 4'-(pyrazol-1-ylmethyl)-biphenyl-4-sulfonamide bound to human carbonic anhydrase II (PDB 5N1R [2])—demonstrates a distinct binding mode relying on zinc coordination by the sulfonamide and a flexible methylene linker accommodating isoforms. The meta-substitution pattern of this compound (CAS 1152976-54-9) offers a different exit vector than the para-isomer, critical for fragment growth strategies. Thus, swapping this compound for a para-substituted, aryl-decorated analog will not recapitulate its steric and electronic interaction profile, making direct substitution invalid without re-validating the chemical space.

Quantitative Differentiation of 3-(1H-Pyrazol-1-ylmethyl)benzenesulfonamide vs. In-Class Comparators


Physicochemical Profile Divergence from Clinically Validated Pyrazolyl Sulfonamides

The target compound (MW 237.28, XLogP3 0.3 [1]) is 38% lighter and over 3 log units more hydrophilic than celecoxib (MW 381.37, XLogP3 3.5 [2]), placing it in a markedly different region of drug-like chemical space. This lower structural complexity translates to improved aqueous solubility and a reduced risk of non-specific binding, which is critical for selecting a fragment for targeted library expansion [1].

Medicinal Chemistry Drug Discovery ADME Profiling

Freedom to Operate: Expired Scaffold Patents vs. Compound-Specific IP

The foundational composition-of-matter patent protecting the 1,5-diarylpyrazole class of COX-2 inhibitors, US5510496 [1], has expired. This patent specifically covers highly substituted pyrazolyl benzenesulfonamides for treating inflammation. The target compound, devoid of the required 3-substituted-CF3/CHF2 and 5-aryl pharmacophoric elements, falls outside the key structural claims and any subsequent compound-specific patents [1]. This creates a clear legal operating window for developing proprietary derivatives based on the unsubstituted 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide scaffold, a pathway not available when using the heavily patented celecoxib or valdecoxib core structures [2].

Intellectual Property Pharmaceutical Patent Law Drug Repurposing

Carbonic Anhydrase Inhibition Potential: Scaffold Class Potency and Selectivity Landscape

Sulfonamides are the privileged zinc-binding warhead for carbonic anhydrase (CA) inhibition. In the pyrazolyl-benzenesulfonamide class, compounds with a pyrazolylmethyl tail exhibit nanomolar affinity for human CA isoforms. For instance, 4'-Pyrazol-1-ylmethyl-biphenyl-4-sulfonamide, a para-substituted analog with a biphenyl linker, co-crystallized with hCA II (PDB 5N1R [1]), confirming the binding mode of the pyrazolylmethyl-benzenesulfonamide framework. In a 2023 study, pyrazole-based benzene sulfonamides (4a–4l) inhibited hCA II, IX, and XII with IC50 values as low as 0.12–0.24 μM, outperforming the standard inhibitor acetazolamide (IC50 not provided in this series) for select members [2]. The target compound's meta-sulfonamide regioisomerism offers a steric and electronic profile distinct from the more common para-isomers studied in the literature, representing a novel vector for exploring isoform selectivity.

Enzyme Inhibition Carbonic Anhydrase Cancer Therapeutics

Synthetic Accessibility via Regioselective Silver-Catalyzed Methodology

A 2023 methodology paper demonstrated silver-catalyzed regioselective synthesis of N-aryl-1H-pyrazolyl-substituted benzenesulfonamides from ynamides and pyrazoles, achieving good to excellent yields under mild conditions . This method is directly applicable to the target compound class. The synthesis of the target compound itself via nucleophilic substitution between 3-(bromomethyl)benzenesulfonamide and pyrazole is consistent with the modular approach described, and typical yields for related pyrazolylmethyl-benzenesulfonamide syntheses range from 70–90% [1]. This contrasts with the multi-step, harsh-condition synthesis of celecoxib and valdecoxib, which require cyclocondensation, halogenation, and coupling steps with elevated temperatures and aggressive reagents.

Synthetic Methodology Organic Chemistry Process Chemistry

COX-2 Selectivity Divergence: Structural Basis for Differential Pharmacology

The structural requirements for COX-2 selectivity in the pyrazolyl-benzenesulfonamide class are exquisitely sensitive to the pyrazole ring substitution pattern. Potent and selective COX-2 inhibition, as exemplified by celecoxib (COX-2 IC50 = 40 nM, selectivity index = 375 vs. COX-1 [1]), requires a 5-aryl substituent and a 3-trifluoromethyl group on the pyrazole ring, along with a para-sulfonamide on the benzene ring. The target compound lacks all three of these pharmacophoric elements. Indeed, N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moieties (e.g., compounds 15b, 15d) demonstrate that potency and selectivity shift dramatically; some analogs achieve ED50 values (51–69 μM/kg) more potent than celecoxib (86–156 μM/kg depending on time point) in vivo, yet selectivity indices for COX-2/COX-1 can be halved compared to celecoxib [2]. The target compound's non-selectivity design rationale makes it more appropriate for non-COX-2 dependent applications, an advantage for programs seeking CA inhibition or other non-cyclooxygenase targets.

COX-2 Pharmacology NSAID Selectivity Structure-Activity Relationships

Procurement-Specific Purity and Pricing Benchmarking Against Comparator Scaffolds

Commercially, 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide (CAS 1152976-54-9) is available from specialized suppliers such as Enamine (EN300-272048) and LeYan (Cat. No. 1421822) at 98% purity. Enamine pricing for 1g is approximately $770, scaling to $3,315 for 10g [1]. In contrast, celecoxib (CAS 169590-42-5) is an off-patent generic drug available at bulk prices typically <$1/g from numerous vendors, while the advanced CA inhibitor clinical candidate SLC-0111 (CAS 1781157-87-8) is a custom synthesis product with pricing often exceeding $5,000/g . This positions the target compound as a readily available, analytically characterized pure building block at a moderate cost, suitable for gram-scale SAR exploration without the synthetic resource investment required to prepare substituted analogs from scratch.

Chemical Procurement Building Block Economics Compound Management

High-Value Application Scenarios for 3-(1H-Pyrazol-1-ylmethyl)benzenesulfonamide Based on Differentiated Evidence


Fragment-Based Lead Discovery for Carbonic Anhydrase Isoform Selectivity

The unsubstituted pyrazole and meta-sulfonamide topology of 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide provides an ideal, low-molecular-weight fragment (MW 237, HBA = 4) for exploring CA isoform selectivity. The pyrazolylmethyl-benzenesulfonamide binding mode has been crystallographically validated in hCA II (PDB 5N1R), and structurally related pyrazole-based benzenesulfonamides have demonstrated IC50 values down to 0.12 μM against hCA XII [1][2]. Fragment-based screening programs can leverage this compound as a starting point for growing towards isoform-selective CA IX/XII inhibitors, a strategy actively pursued in cancer hypoxia research [2].

Patent-Free Scaffold Expansion for Inflammation Drug Discovery Without COX-2 Liability

The expired patent estate of substituted pyrazolyl benzenesulfonamides (US5510496), combined with the target compound's lack of COX-2 pharmacophoric elements, provides a legally unencumbered and pharmacologically differentiated scaffold [1]. With COX-2 IC50 values in the sub-40 nM range for optimized diarylpyrazoles but predicted negligible activity for the unsubstituted core [2], medicinal chemists can develop anti-inflammatory agents targeting alternative pathways (e.g., mPGES-1, CA, or N-myristoyltransferase) without the cardiovascular risk associated with COX-2 selective NSAIDs.

Rapid SAR Exploration via Regioselective Late-Stage Functionalization

The modular, methylene-linked architecture of this compound enables late-stage diversification with diverse electrophiles under mild conditions. Silver-catalyzed regioselective N-arylations proceed in good to excellent yields (typically >70%) [1]. The commercial availability of 98% pure starting material at gram scale allows parallel synthesis of focused libraries without the overhead of multi-step core synthesis, accelerating hit-to-lead timelines in resource-constrained medicinal chemistry groups.

Physicochemical Property Optimization Starting Point for CNS-Penetrant Sulfonamides

The compound's computed XLogP3 of 0.3 and low molecular weight (237 Da) provide an ideal starting point for optimizing CNS-penetrant sulfonamide inhibitors. In contrast to celecoxib (XLogP3 = 3.5, MW = 381), which exhibits negligible brain penetration, lead optimization from this fragment can incorporate property-enhancing modifications while remaining within favorable CNS MPO (Multiparameter Optimization) score ranges, as guided by the published SAR of pyrazolyl-benzenesulfonamide CA inhibitors [1][2].

Quote Request

Request a Quote for 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.